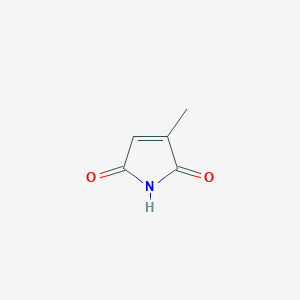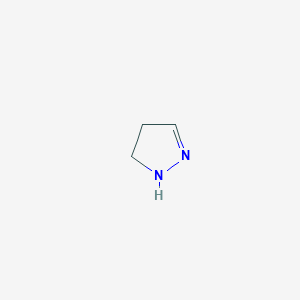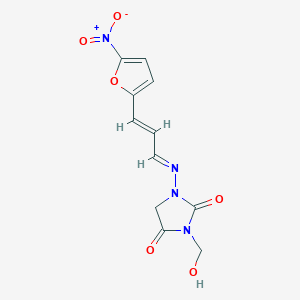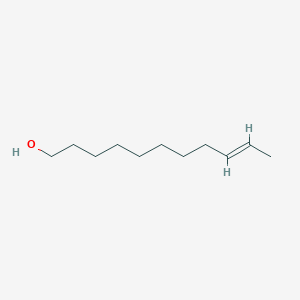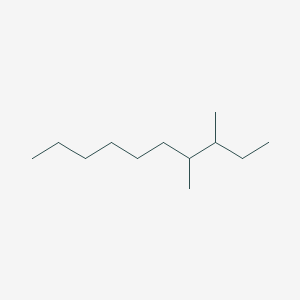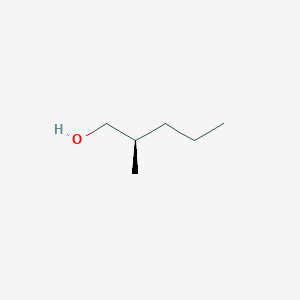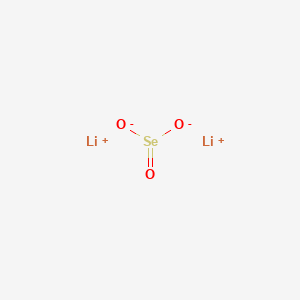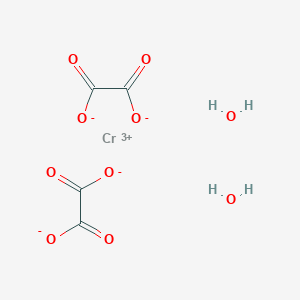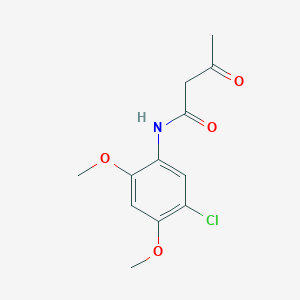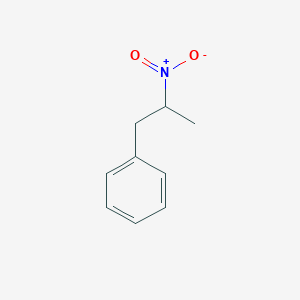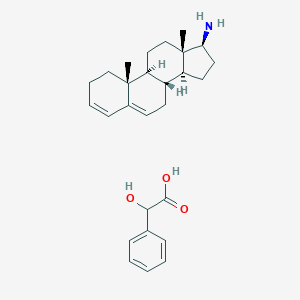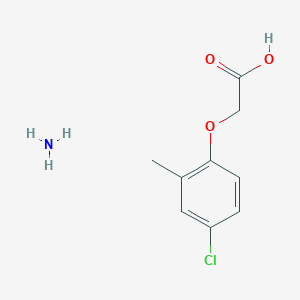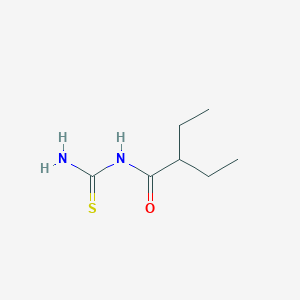
(2-Ethyl-butanoyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethyl-butanoyl)thiourea, also known as EBUT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EBUT is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
作用機序
The mechanism of action of (2-Ethyl-butanoyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that (2-Ethyl-butanoyl)thiourea inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body.
生化学的および生理学的効果
(2-Ethyl-butanoyl)thiourea has various biochemical and physiological effects, including cytotoxic, anti-inflammatory, and antioxidant effects. Studies have shown that (2-Ethyl-butanoyl)thiourea induces apoptosis, or programmed cell death, in cancer cells. (2-Ethyl-butanoyl)thiourea has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, (2-Ethyl-butanoyl)thiourea has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage.
実験室実験の利点と制限
(2-Ethyl-butanoyl)thiourea has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. (2-Ethyl-butanoyl)thiourea is also relatively inexpensive compared to other compounds with similar applications. However, there are also some limitations to the use of (2-Ethyl-butanoyl)thiourea in laboratory experiments. One limitation is that the mechanism of action of (2-Ethyl-butanoyl)thiourea is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, the cytotoxic effects of (2-Ethyl-butanoyl)thiourea can make it difficult to use in experiments that require the proliferation of cells.
将来の方向性
There are several future directions for research on (2-Ethyl-butanoyl)thiourea. One direction is to further investigate the mechanism of action of (2-Ethyl-butanoyl)thiourea, in order to better understand its effects on cells and signaling pathways. Another direction is to investigate the potential use of (2-Ethyl-butanoyl)thiourea in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to determine the optimal dosage and administration of (2-Ethyl-butanoyl)thiourea for use in laboratory experiments and potential clinical applications.
Conclusion
In conclusion, (2-Ethyl-butanoyl)thiourea is a promising compound for use in scientific research. Its potential applications in cancer research, anti-inflammatory therapy, and antioxidant therapy make it a valuable candidate for further investigation. While there are limitations to the use of (2-Ethyl-butanoyl)thiourea in laboratory experiments, its advantages, such as ease of synthesis and stability, make it a valuable tool for researchers. Further research is needed to fully understand the mechanism of action of (2-Ethyl-butanoyl)thiourea and to determine its optimal use in laboratory experiments and potential clinical applications.
合成法
(2-Ethyl-butanoyl)thiourea can be synthesized through a simple reaction between ethyl butyrate and thiourea. The reaction takes place in the presence of a base, such as sodium hydroxide, and results in the formation of (2-Ethyl-butanoyl)thiourea as a white crystalline solid. The yield of the reaction can be improved by using a solvent, such as ethanol or methanol, and by controlling the reaction temperature and time.
科学的研究の応用
(2-Ethyl-butanoyl)thiourea has been shown to have various applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that (2-Ethyl-butanoyl)thiourea has cytotoxic effects on cancer cells, making it a potential candidate for use in chemotherapy. (2-Ethyl-butanoyl)thiourea has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for use in the treatment of inflammatory diseases.
特性
CAS番号 |
17464-80-1 |
|---|---|
製品名 |
(2-Ethyl-butanoyl)thiourea |
分子式 |
C7H14N2OS |
分子量 |
174.27 g/mol |
IUPAC名 |
N-carbamothioyl-2-ethylbutanamide |
InChI |
InChI=1S/C7H14N2OS/c1-3-5(4-2)6(10)9-7(8)11/h5H,3-4H2,1-2H3,(H3,8,9,10,11) |
InChIキー |
XHNZILSXIZZXFS-UHFFFAOYSA-N |
異性体SMILES |
CCC(CC)C(=O)N=C(N)S |
SMILES |
CCC(CC)C(=O)NC(=S)N |
正規SMILES |
CCC(CC)C(=O)NC(=S)N |
同義語 |
(2-Ethyl-butanoyl)thiourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Spiro[5.6]dodecane](/img/structure/B94616.png)
